N-(4-chlorophenyl)thian-3-amine
Description
N-(4-Chlorophenyl)thian-3-amine is a heterocyclic compound featuring a thian (tetrahydrothiopyran) ring substituted with an amine group at the 3-position and a 4-chlorophenyl moiety at the nitrogen atom. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and binding interactions with biological targets .
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14ClNS/c12-9-3-5-10(6-4-9)13-11-2-1-7-14-8-11/h3-6,11,13H,1-2,7-8H2 |
InChI Key |
AEQWZBOQLZSTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)thian-3-amine typically involves the reaction of 4-chloroaniline with thian-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)thian-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium thiolate; in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-3-amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)thian-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2.1.1. Fluorophenyl Analogs
- 4-(4-Fluorophenyl)thian-3-amine: Replacing the chlorine atom with fluorine reduces electronegativity but maintains steric bulk. Fluorinated analogs are often explored to modulate metabolic stability and bioavailability.
- It is listed as a commercial product but lacks reported biological data .
2.1.2. Thienyl and Furan Derivatives
- N-(4-Chlorophenyl)-N-(3-thienylmethyl)amine : Substituting the thian ring with a thienylmethyl group shifts the heterocyclic framework. This structural change may influence conformational flexibility and binding to enzymes or receptors, though specific activity data are absent .
- 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Replacing the thian ring with a tetrazole-furan hybrid enhances hydrogen-bonding capacity. This compound demonstrated notable antimicrobial activity, suggesting that similar modifications in N-(4-chlorophenyl)thian-3-amine could yield bioactive derivatives .
Heterocyclic Core Modifications
2.2.1. Pyridine and Thienopyridine Derivatives
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3): These pyridine-based analogs exhibited superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to the commercial insecticide acetamiprid. The pyridine/thienopyridine cores enhance π-π stacking interactions with insect nicotinic acetylcholine receptors, a trait that could be explored in thian-3-amine derivatives .
2.2.2. Maleimide Derivatives
- N-(4-Chlorophenyl)maleimide-substituted ethanoanthracenes (25a–25q): These compounds displayed potent antiproliferative activity in cancer cell lines (e.g., HG-3), with IC50 values as low as 1 µM. The maleimide group introduces electrophilic reactivity, enabling covalent binding to cellular targets like kinases.
Halogen Substitution Effects
- N-(4-Halophenyl)maleimides (F, Cl, Br, I): A study comparing halogen-substituted maleimides found minimal differences in inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 µM (iodo) to 7.24 µM (chloro).
Key Research Findings and Data Tables
Table 1: Bioactivity Comparison of this compound Analogs
Table 2: Structural and Electronic Properties
| Compound | Core Structure | Substituent | LogP* | Key Functional Group |
|---|---|---|---|---|
| This compound | Thian | 4-ClPh | ~2.5 | Amine, thioether |
| 4-(4-Fluorophenyl)thian-3-amine | Thian | 4-FPh | ~2.1 | Amine, thioether |
| N-(4-Chlorophenyl)maleimide (22) | Maleimide | 4-ClPh | ~3.0 | Electrophilic maleimide |
| N-(3-Thienylmethyl) analog | Benzylamine | 4-ClPh, thienyl | ~3.2 | Secondary amine |
*Estimated using fragment-based methods.
Biological Activity
N-(4-chlorophenyl)thian-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thian (thiophene) ring and an amine functional group. The molecular formula is , and the compound features a chlorophenyl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer and antimicrobial agent . The following subsections detail these activities.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. Table 1 summarizes the findings from different studies on its anticancer effects.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 12.5 | Induction of apoptosis |
| Study B | MCF-7 | 15.0 | Inhibition of cell cycle |
| Study C | A549 | 10.0 | DNA damage response |
Case Study Example : In a study conducted on the HeLa cell line, treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria. Table 2 presents a summary of antimicrobial activity.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 25 |
| Pseudomonas aeruginosa | 10 | 30 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways are still under investigation but may involve modulation of cell signaling pathways and metabolic processes .
Synthesis and Derivatives
Various synthetic routes have been developed for producing this compound, often involving reactions that introduce the chlorophenyl group onto the thian structure. This section briefly discusses some synthesis methods:
- Method A : Utilizing thiophene derivatives as starting materials.
- Method B : Employing amination reactions with chlorinated phenols.
- Method C : Using coupling reactions with thioether precursors.
Each method has implications for the yield and purity of the final product, which can affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
